molecular formula C16H25N3O2 B8196209 2,2-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile

2,2-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile

Cat. No.: B8196209
M. Wt: 291.39 g/mol
InChI Key: JFTKLAIXKLBJQR-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and a nitrile group The presence of the tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the formation of oxazoline rings from amino alcohols and nitriles. One common method includes the cyclization of amino alcohols with nitriles under acidic or basic conditions. The tert-butyl groups are introduced to provide steric protection and enhance the stability of the oxazoline rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts to facilitate the cyclization process and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The oxazoline rings can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: It is used in the synthesis of specialty chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism by which 2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its interaction with molecular targets through its oxazoline rings and nitrile group. These functional groups can participate in various chemical interactions, such as hydrogen bonding, coordination with metal ions, and nucleophilic attacks. The tert-butyl groups provide steric protection, influencing the compound’s reactivity and selectivity in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.

    2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)butyronitrile: Contains a butyronitrile group, offering different steric and electronic properties.

Uniqueness

2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its specific combination of oxazoline rings, nitrile group, and tert-butyl groups. This combination provides a distinct set of chemical properties, making it valuable in asymmetric synthesis and catalysis. The steric hindrance from the tert-butyl groups enhances its stability and selectivity in various reactions, distinguishing it from similar compounds.

Properties

IUPAC Name

2,2-bis[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)11-8-20-13(18-11)10(7-17)14-19-12(9-21-14)16(4,5)6/h10-12H,8-9H2,1-6H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTKLAIXKLBJQR-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C(C#N)C2=N[C@@H](CO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.